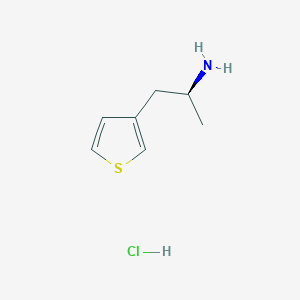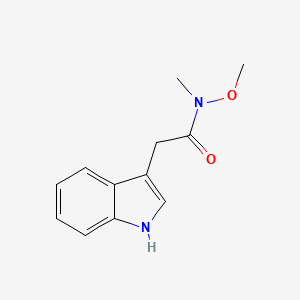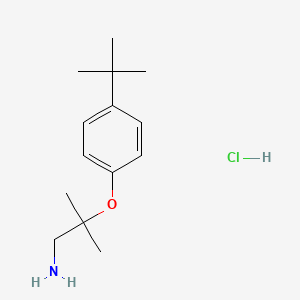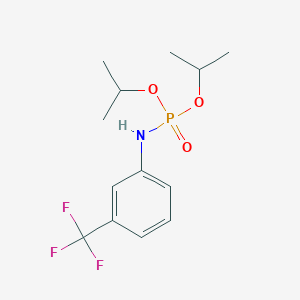
Diisopropyl-(3-(Trifluormethyl)phenyl)phosphoramidat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisopropyl (3-(trifluoromethyl)phenyl)phosphoramidate is an organophosphorus compound characterized by the presence of a phosphoramidate group. This compound is part of a broader class of phosphoramidates, which are known for their stability and versatility in various chemical reactions .
Wissenschaftliche Forschungsanwendungen
Diisopropyl (3-(trifluoromethyl)phenyl)phosphoramidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: This compound is studied for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the development of new drugs.
Vorbereitungsmethoden
The synthesis of diisopropyl (3-(trifluoromethyl)phenyl)phosphoramidate can be achieved through several methods. One common approach involves the reaction of diisopropyl phosphite with 3-(trifluoromethyl)aniline under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation . Industrial production methods often involve large-scale batch reactions with stringent control over temperature and pressure to ensure high yield and purity .
Analyse Chemischer Reaktionen
Diisopropyl (3-(trifluoromethyl)phenyl)phosphoramidate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphoramidate oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphoramidate group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Wirkmechanismus
The mechanism by which diisopropyl (3-(trifluoromethyl)phenyl)phosphoramidate exerts its effects involves the interaction of the phosphoramidate group with molecular targets. This interaction can lead to the inhibition or activation of specific biochemical pathways. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively .
Vergleich Mit ähnlichen Verbindungen
Diisopropyl (3-(trifluoromethyl)phenyl)phosphoramidate can be compared with other phosphoramidates such as diethyl phosphite and diisopropyl phosphite. While these compounds share similar chemical properties, diisopropyl (3-(trifluoromethyl)phenyl)phosphoramidate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects . This makes it particularly useful in applications requiring high stability and reactivity.
Similar compounds include:
- Diethyl phosphite
- Diisopropyl phosphite
- Diisopropyl [®-(3-methylphenyl){[3-(trifluoromethyl)phenyl]amino}methyl]phosphonate
Eigenschaften
IUPAC Name |
N-di(propan-2-yloxy)phosphoryl-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F3NO3P/c1-9(2)19-21(18,20-10(3)4)17-12-7-5-6-11(8-12)13(14,15)16/h5-10H,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKFCSLLIWIZNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(NC1=CC=CC(=C1)C(F)(F)F)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F3NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
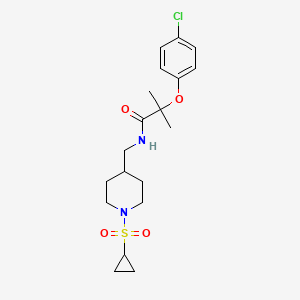
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)benzamide](/img/structure/B2576021.png)
![N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]quinoxaline-6-carboxamide](/img/structure/B2576022.png)
![5-bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}furan-2-carboxamide](/img/structure/B2576026.png)
![3-[(2-Methoxy-2-oxoethyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B2576027.png)
![3-(pyridin-3-ylmethyl)-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2576028.png)
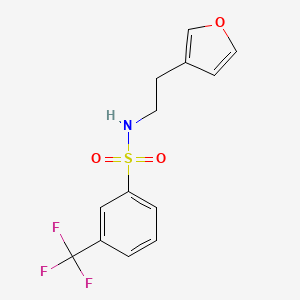
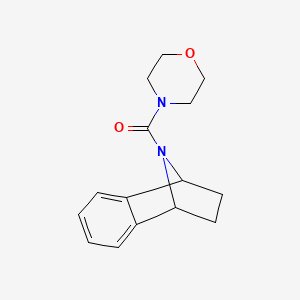
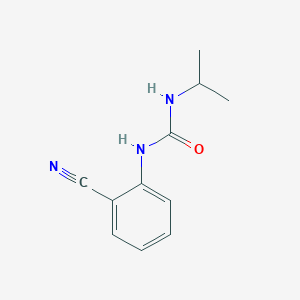
![2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2576035.png)
![N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,5-dichlorobenzamide](/img/structure/B2576037.png)
